1-Linoleoyl Glycerol

Phospholipase A2 inhibition Cardiovascular disease Inflammation

1-Linoleoyl Glycerol (1-LG), also known as Monolinolein, is a monoacylglycerol (MAG) composed of a glycerol backbone esterified with linoleic acid at the sn-1 position. As a fatty acid glycerol originally isolated from the roots of *Saururus chinensis*, it exhibits measurable inhibitory activity against lipoprotein-associated phospholipase A2 (Lp-PLA2), with distinct IC50 values reported for its (R)- and (S)- enantiomers.

Molecular Formula C21H38O4
Molecular Weight 354.5 g/mol
Cat. No. B7796743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Linoleoyl Glycerol
Molecular FormulaC21H38O4
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6+,10-9+
InChIKeyWECGLUPZRHILCT-AVQMFFATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Linoleoyl Glycerol (Monolinolein) CAS 2277-28-3: Product Specifications, In Vitro Activity, and Key Differentiators


1-Linoleoyl Glycerol (1-LG), also known as Monolinolein, is a monoacylglycerol (MAG) composed of a glycerol backbone esterified with linoleic acid at the sn-1 position [1]. As a fatty acid glycerol originally isolated from the roots of *Saururus chinensis*, it exhibits measurable inhibitory activity against lipoprotein-associated phospholipase A2 (Lp-PLA2), with distinct IC50 values reported for its (R)- and (S)- enantiomers [2]. Unlike the related positional isomer 2-linoleoyl glycerol (2-LG), which acts as an antagonist/partial agonist at the cannabinoid CB1 receptor, 1-LG has not been characterized as a direct cannabinoid receptor ligand . This compound is also recognized as a substrate for 15-lipoxygenase (15-LOX) enzymes in human eosinophils and neutrophils, yielding novel 13-hydroxy metabolites [3].

Why 1-Linoleoyl Glycerol Cannot Be Replaced by 2-Linoleoyl Glycerol or Other In-Class Monoacylglycerols


Within the monoacylglycerol (MAG) family, subtle structural variations in fatty acid chain length, degree of unsaturation, and glycerol substitution position yield profound and quantifiable differences in biological activity [1]. The positional isomer of 1-Linoleoyl Glycerol (1-LG), 2-linoleoyl glycerol (2-LG), acts as an antagonist and partial agonist at the cannabinoid CB1 receptor, whereas 1-LG is not documented as a direct cannabinoid receptor ligand; instead, 1-LG is characterized as a Lp-PLA2 inhibitor and a substrate for distinct metabolic pathways such as 15-lipoxygenase . Furthermore, the enantiomeric forms of 1-LG, (R)-1-LG and (S)-1-LG, exhibit differential Lp-PLA2 inhibitory potencies (IC50: 45.0 µM vs 52.0 µM), demonstrating that even chirality within the same positional isomer yields measurable differences in activity [2]. Consequently, generic substitution of 1-LG with other MAGs or enantiomeric mixtures will not recapitulate the specific, quantitative biological activity required for targeted research or development applications.

Quantitative Evidence for 1-Linoleoyl Glycerol: Activity, Enantiomeric Selectivity, Metabolic Fate, and In Vivo Elevation


Lp-PLA2 Inhibitory Activity of 1-Linoleoyl Glycerol Enantiomers

1-Linoleoyl Glycerol (1-LG) enantiomers exhibit measurable Lp-PLA2 inhibitory activity with distinct IC50 values. The (R)-1-Linoleoyl Glycerol enantiomer demonstrates an IC50 of 45.0 μM, while the (S)-1-Linoleoyl Glycerol enantiomer demonstrates an IC50 of 52.0 μM, representing a 1.16-fold difference in potency between enantiomers [1]. This demonstrates that stereochemistry influences inhibitory potency. For procurement, specifying the enantiomeric composition (e.g., racemic mixture vs. single enantiomer) is critical as it directly impacts the expected IC50 in Lp-PLA2 assays.

Phospholipase A2 inhibition Cardiovascular disease Inflammation

Divergent Receptor Pharmacology: 1-Linoleoyl Glycerol vs. 2-Linoleoyl Glycerol at CB1 Receptor

A critical differentiation exists between the positional isomers 1-Linoleoyl Glycerol (1-LG) and 2-Linoleoyl Glycerol (2-LG) at the cannabinoid CB1 receptor. 2-LG is characterized as an antagonist and partial agonist at the type 1 cannabinoid CB1 receptor, and it attenuates the activity of CB1/CB2 receptor ligands such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . In contrast, 1-LG is not documented as a direct ligand or modulator of the cannabinoid CB1 receptor. Its primary characterized biological activities include Lp-PLA2 inhibition and serving as a substrate for 15-lipoxygenase [1]. Therefore, selecting 1-LG over 2-LG is essential for experimental designs where CB1 receptor modulation is an undesired off-target effect.

Endocannabinoid system Cannabinoid receptor Pharmacology

Substrate Preference for 15-Lipoxygenase: 1-Linoleoyl Glycerol vs. Linoleic Acid

1-Linoleoyl Glycerol (1-LG) serves as a substrate for 15-lipoxygenase (15-LOX) enzymes in human eosinophils and neutrophils, leading to the biosynthesis of novel 13-hydroxy metabolites [1]. In human eosinophils, the substrate preference was quantified as linoleic acid (LA) > N-linoleoyl-ethanolamine (LEA) > 1-LG. In human neutrophils, the preference was LA ≫ 1-LG > LEA [1]. While LA was a preferred substrate in both cell types, 1-LG was metabolized to a measurable extent: eosinophil metabolism of 1-LG was almost complete after 5 minutes, and neutrophil metabolism was maximal after 30 seconds [1]. This confirms that 1-LG is a biologically relevant substrate for 15-LOX, producing distinct metabolites that differ from those derived from LA.

Lipoxygenase Inflammation Eosinophils Neutrophils

In Vivo Seizure-Induced Elevation of 1-Linoleoyl Glycerol in Hippocampus

In a *Scn1a+/-* mouse model of Dravet syndrome, a hyperthermia-induced seizure significantly increased hippocampal concentrations of 1-linoleoyl glycerol (1-LG) and 2-linoleoyl glycerol (2-LG). Notably, this seizure did not affect hippocampal concentrations of the major endocannabinoids 2-AG and anandamide [1]. This demonstrates that 1-LG and 2-LG are selectively elevated in response to seizure activity in this specific genetic epilepsy model, distinguishing them from canonical endocannabinoids. The data positions 1-LG as a potential biomarker or functionally relevant lipid in seizure-related neuropathology.

Epilepsy Dravet syndrome Neuroinflammation Endocannabinoidome

Solubility Profile of 1-Linoleoyl Glycerol in Biocompatible Formulations

1-Linoleoyl Glycerol demonstrates high solubility in DMSO (≥100 mg/mL, ~282 mM) and ethanol (~100 mg/mL), enabling preparation of concentrated stock solutions for *in vitro* assays . For *in vivo* applications, validated biocompatible formulation solubility is ≥2.5 mg/mL (7.05 mM) in a vehicle composed of 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline, and also in 10% DMSO + 90% Corn Oil . This contrasts with more hydrophilic or less soluble lipid analogs that may require higher DMSO concentrations or alternative solubilization strategies. The defined solubility parameters enable reproducible dosing for *in vivo* pharmacology studies.

Solubility Formulation In vivo Drug delivery

Optimal Research and Procurement Applications for 1-Linoleoyl Glycerol


Lp-PLA2 Inhibitor Screening and Cardiovascular Inflammation Research

Procure 1-Linoleoyl Glycerol as a characterized Lp-PLA2 inhibitor with defined enantiomer-specific IC50 values (45.0 μM for (R)-enantiomer, 52.0 μM for (S)-enantiomer) [1]. This compound is ideal for use as a positive control or reference standard in Lp-PLA2 enzymatic assays, particularly for cardiovascular disease research where Lp-PLA2 is a validated biomarker and therapeutic target. Ensure to specify whether a racemic mixture or single enantiomer is required, as the 1.16-fold difference in potency impacts assay sensitivity and data interpretation.

Endocannabinoidome Profiling in Neurological Disease Models

Utilize 1-Linoleoyl Glycerol as an analytical standard for LC-MS/MS-based lipidomics studies, particularly in epilepsy and neuroinflammation research. The compound's significant and selective elevation in the hippocampus following hyperthermia-induced seizures in Dravet syndrome mice, in contrast to unchanged 2-AG and anandamide levels, positions 1-LG as a valuable biomarker for seizure activity [1]. Its inclusion in targeted lipid panels enables the quantification of disease-relevant changes in the endocannabinoidome.

15-Lipoxygenase Pathway Investigation in Inflammatory Cells

Employ 1-Linoleoyl Glycerol as a substrate to study 15-lipoxygenase (15-LOX) activity and metabolite biosynthesis in human eosinophils and neutrophils [1]. This application is particularly relevant for asthma and inflammation research, where 15-LOX plays a key role. Unlike linoleic acid, 1-LG yields novel 13-hydroxy-MAG metabolites, allowing researchers to dissect lipid mediator networks and assess the functional consequences of 15-LOX-derived MAG products in inflammatory cascades.

Negative Control for Cannabinoid CB1 Receptor Pharmacology Studies

Select 1-Linoleoyl Glycerol as a structurally related but pharmacologically distinct control compound for experiments involving CB1 receptor modulation [1]. Unlike its positional isomer 2-linoleoyl glycerol (2-LG), which acts as a CB1 antagonist/partial agonist, 1-LG does not exhibit documented direct CB1 receptor activity. This makes 1-LG an essential tool for controlling for non-specific lipid effects in cannabinoid receptor assays, ensuring that observed pharmacological effects are specifically attributable to CB1 ligands and not to off-target MAG interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Linoleoyl Glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.